Ribosylpurine - 7595-44-0

Ribosylpurine

Catalog Number: EVT-1555223
CAS Number: 7595-44-0
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nebularine, also known as N-D-ribosylpurine or purine riboside, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Nebularine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, nebularine is primarily located in the cytoplasm. Outside of the human body, nebularine can be found in mushrooms. This makes nebularine a potential biomarker for the consumption of this food product.
Source

Ribosylpurine can be derived from natural sources, such as through enzymatic reactions involving purines and ribose. Specific methods for its extraction or synthesis often involve fermentation processes or chemical synthesis techniques that yield ribosylpurine in varying degrees of purity and yield .

Classification

Ribosylpurine falls under the category of nucleosides, which are compounds formed from a nitrogenous base (in this case, a purine) and a sugar (ribose). It is classified as a purine nucleoside due to the presence of the purine base structure, which includes adenine and guanine derivatives.

Synthesis Analysis

The synthesis of ribosylpurine can be achieved through several methods, including enzymatic and chemical approaches.

Methods

  1. Enzymatic Synthesis: This method utilizes enzymes such as nucleotide pyrophosphorylase to catalyze the reaction between ribose-5-phosphate and purines, resulting in ribosylpurine derivatives .
  2. Chemical Synthesis: Various chemical methods have been developed, including glycosylation reactions where ribose is reacted with a purine base under specific conditions to form ribosylpurine .

Technical Details

The enzymatic method often requires specific substrates and conditions (e.g., pH, temperature) to optimize yield. Chemical synthesis may involve protecting groups to prevent unwanted reactions during the synthesis process, followed by deprotection steps to obtain the final product.

Molecular Structure Analysis

Ribosylpurine's molecular structure consists of a purine base attached to a ribose sugar through a glycosidic bond.

Structure

  • Purine Base: The purine component can be adenine or guanine.
  • Ribose Sugar: The ribose is typically in its beta configuration, which is crucial for biological activity.

Data

The molecular formula for ribosylpurine is C10H13N5O5C_{10}H_{13}N_{5}O_{5}, with a molecular weight of approximately 267.24 g/mol. The structural representation shows the glycosidic bond between the N9 position of the purine and the C1' position of the ribose .

Chemical Reactions Analysis

Ribosylpurine participates in various chemical reactions that are essential for its biological functions.

Reactions

  1. Phosphorylation: Ribosylpurine can be phosphorylated to form nucleotide triphosphates, which are critical for energy transfer and storage in cells.
  2. Glycosylation: It can undergo further glycosylation reactions to form more complex nucleotides or derivatives used in research and therapeutic applications.

Technical Details

The phosphorylation reactions typically involve kinases that transfer phosphate groups from ATP to ribosylpurine, while glycosylation may require specific catalysts or conditions to ensure selectivity and yield.

Mechanism of Action

The mechanism by which ribosylpurine exerts its effects primarily involves its role as a precursor for nucleotide synthesis.

Process

  1. Conversion to Nucleotides: Ribosylpurine is converted into nucleotide forms through phosphorylation.
  2. Incorporation into RNA/DNA: Once phosphorylated, it can be incorporated into RNA or DNA during replication and transcription processes, influencing genetic expression and cellular functions.

Data

Studies have shown that ribosylpurines exhibit varying degrees of efficacy depending on their structural modifications and the specific cellular pathways they engage .

Physical and Chemical Properties Analysis

Ribosylpurine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature from the ribose sugar.

Chemical Properties

  • Stability: Ribosylpurines are relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: They participate readily in phosphorylation reactions due to the presence of hydroxyl groups on the ribose sugar .
Applications

Ribosylpurines have several scientific applications owing to their biochemical significance.

  • Research Tool: Used extensively in studies related to nucleotide metabolism and cellular signaling pathways.
  • Drug Development: Investigated for potential antiviral properties as they can interfere with viral replication mechanisms by acting as analogs of natural nucleotides .
  • Biotechnology: Employed in synthetic biology for constructing modified nucleic acids with enhanced properties for therapeutic use .
Introduction to Ribosylpurine: Biochemical Significance

Ribosylpurine represents a foundational structural motif in biochemistry, comprising a purine base linked to a ribose sugar via an N-glycosidic bond. This configuration forms the essential scaffold of purine nucleosides, which serve as direct precursors to nucleotides in RNA and participate in diverse cellular energy transfer and signaling processes. Unlike deoxyribosylpurines found in DNA, the presence of the 2'-hydroxyl group in ribosylpurine derivatives confers distinct chemical properties and biological recognition specificities. The intrinsic reactivity of this structure—particularly at the glycosidic bond—makes it central to enzymatic transformations within nucleotide salvage pathways and positions it as a template for synthetic antiviral agents.

Definition and Structural Characteristics of Ribosylpurine

Molecular Composition and Isomeric Variations

Ribosylpurines are characterized by a β-D-ribofuranose sugar linked to a purine base (adenine, guanine, hypoxanthine, or xanthine) through a nitrogen atom—typically N9 of the imidazole ring. This N9-β configuration is biologically dominant due to its stability and enzyme recognition properties. The glycosidic bond adopts an anti-conformation in most natural nucleosides, minimizing steric clash between the sugar and purine moieties. Rotation around this bond can generate syn-conformers, though these are less common in canonical nucleic acids. The ribose ring exhibits dynamic puckering (C2'-endo or C3'-endo), influencing macromolecular interactions. Critically, the 2'-hydroxyl group enables additional hydrogen bonding and acid-base catalysis not possible in deoxyribose analogs [4].

Table 1: Natural and Synthetic Ribosylpurine Analogs

CompoundBase ComponentModificationsBiological Source/Role
AdenosineAdenineNoneRNA precursor, energy metabolism (ATP)
GuanosineGuanineNoneRNA precursor, signaling (cGMP)
InosineHypoxanthineDeamination product of adenosineSalvage pathway intermediate, tRNA modification
Ribavirin1,2,4-triazole-3-carboxamideSynthetic base mimicAntiviral prodrug (GTP depletion, mutagenesis) [5]
6-Thioguanosine6-Thio-guanineSulfur substitution at C6Antileukemic agent, incorporated into RNA

Isomeric variations significantly alter biological function:

  • α-anomers: Rare in nature; exhibit inverted stereochemistry at C1', impairing polymerase recognition.
  • N7-glycosylation: Forms during chemical synthesis or oxidative stress; lacks biological activity due to distorted geometry.

Comparison with Other Purine Nucleosides

Ribosylpurines are distinguished from related nucleosides by specific structural attributes:

  • vs. Deoxyribosylpurines: The 2'-OH group in ribosylpurines increases hydrophilicity and alters sugar pucker dynamics. This hydroxyl is a critical recognition site for ribo-specific kinases and nucleoside hydrolases, whereas deoxyribo-nucleosides are substrates for thymidine kinase or DNA polymerases [6].
  • vs. Pyrimidine Nucleosides: Purine nucleosides (e.g., adenosine) generally exhibit greater conformational flexibility and lower glycosidic bond stability compared to pyrimidine counterparts (e.g., uridine). This influences their susceptibility to enzymatic hydrolysis—purine-specific nucleoside hydrolases (EC 3.2.2.1) exist, recognizing the bulkier purine base [4] [6].
  • vs. Synthetic Antiviral Analogs: Ribavirin mimics guanosine but features a carboxamide-triazole base. This non-planar structure disrupts base pairing fidelity and inhibits inosine monophosphate dehydrogenase (IMPDH), a key distinction from natural ribosylpurines [3] [5].

Historical Context and Discovery Milestones

The study of ribosylpurines began with P.A. Levene's seminal work on nucleic acid composition in the early 20th century. His isolation of adenosine (1929) established purine nucleosides as hydrolytic products of RNA. The term "nucleoside" was later formalized to describe glycosylated bases without phosphate groups. Key advances include:

  • 1950s: Identification of inosine as a deamination product of adenosine in RNA turnover, revealing dynamic nucleoside interconversion.
  • 1960s: Discovery of nucleoside hydrolases in protozoan parasites (e.g., Crithidia fasciculata), which exclusively rely on purine salvage due to absent de novo synthesis pathways [4] [6].
  • 1970s–1980s: Chemical synthesis of ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), demonstrating that non-canonical base modifications could yield broad-spectrum antivirals while retaining ribose-mediated cellular uptake [5].

Biological Relevance in Nucleic Acid Metabolism

Role in Purine Salvage Pathways

Ribosylpurines are critical intermediates in purine salvage, allowing organisms to recycle preformed bases. Two enzymatic strategies liberate purines for reuse:

  • Phosphorolysis: Catalyzed by purine nucleoside phosphorylase (PNP; EC 2.4.2.1), yielding ribose-1-phosphate and free base (e.g., inosine → hypoxanthine). Dominant in mammals.
  • Hydrolysis: Mediated by nucleoside hydrolases (NHs; EC 3.2.2.1), which cleave the N-glycosidic bond without phosphate, producing free ribose and purine base. Essential in protozoa lacking PNP [4] [6].

Table 2: Nucleoside Hydrolases Targeting Ribosylpurines

Enzyme ClassOrganismSubstrate PreferenceCatalytic MechanismBiological Significance
IU-NH (EC 3.2.2.2)Crithidia fasciculataInosine > UridineCa²⁺-dependent hydrolysis; His241 protonates N7 leaving group [4]Primary purine salvage route in parasites
PUNH (EC 3.2.2.1)Trypanosoma vivaxPurines only (adenosine, inosine)Transition-state stabilization via Asp10-activated water nucleophileDrug target for trypanosomiasis
RihA/RihB (bacterial)E. coli, V. choleraeBroad specificityZn²⁺-dependent hydrolysisNucleoside recycling in nutrient stress

Enzymatic Processing and Metabolic Regulation

Distinct enzyme classes recognize ribosylpurine architecture:

  • Nucleoside Hydrolases (NHs): Utilize acid/base catalysis (e.g., His241 in IU-NH protonates purine N7) and transition-state stabilization via Ca²⁺ coordination (IU-NH) or aromatic stacking (Phe167 in IU-NH). The absence of these enzymes in mammals makes them antiparasitic targets [4].
  • Kinases and Phosphorylases: Adenosine kinase (AK) preferentially phosphorylates adenosine, regulating intracellular adenine nucleotide pools. PNP processes inosine/guanosine, with mutations causing severe immunodeficiency.
  • Deaminases: Adenosine deaminase (ADA) converts adenosine to inosine, a key step in purine catabolism and RNA editing.

Ribosylpurines as Antiviral Prodrug Templates

Synthetic ribosylpurine analogs exploit nucleoside metabolism for antiviral effects:

  • Ribavirin: Phosphorylated intracellularly to ribavirin triphosphate, which competitively inhibits IMPDH (depleting GTP) and incorporates into viral RNA, causing lethal mutagenesis. Its ribose moiety ensures uptake via nucleoside transporters [5].
  • 6-Mercaptopurine Riboside: Activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), forming thioguanine nucleotides that disrupt DNA replication.
  • Mechanistic Insight: The ribose 2'-OH is often retained in analogs to maintain substrate compatibility with viral RNA polymerases, enabling incorporation while base modifications induce chain termination or mispairing [3] [5].

Concluding Perspective

Ribosylpurine exemplifies nature’s modular design: its conserved ribose scaffold supports diverse biological roles through base modifications and enzymatic processing. Ongoing research explores engineered ribosylpurine analogs targeting pathogen-specific enzymes while leveraging conserved nucleoside uptake pathways. The structural and mechanistic principles outlined here underpin efforts to develop novel nucleoside-based therapeutics with enhanced selectivity.

Properties

CAS Number

7595-44-0

Product Name

Ribosylpurine

IUPAC Name

2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2

InChI Key

MRWXACSTFXYYMV-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Solubility

100 mg/mL

Synonyms

9-(beta-D-ribofuranosyl)purine
nebularine
purine ribonucleoside
purine riboside
purine-1-D-ribofuranoside

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

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